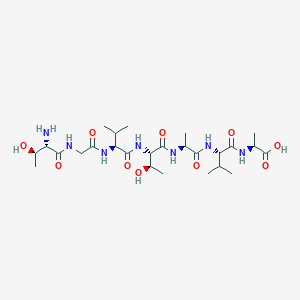![molecular formula C15H12N2 B12595274 4-[(E)-(1-Phenylethylidene)amino]benzonitrile CAS No. 611168-90-2](/img/structure/B12595274.png)
4-[(E)-(1-Phenylethylidene)amino]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(1-Phenylethylidene)amino]benzonitrile is an organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a phenylethylideneamino group attached to the benzene ring, which also bears a nitrile group. It is a versatile chemical with applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(1-Phenylethylidene)amino]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . The reaction conditions typically involve the use of a solvent such as paraxylene and a catalyst like hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt. The reaction is carried out at elevated temperatures, around 120°C, for a duration of 2 hours .
Industrial Production Methods
In industrial settings, the production of benzonitriles often involves the ammoxidation of toluene. This process entails the reaction of toluene with ammonia and oxygen at high temperatures, typically between 400 to 450°C . The resulting product is then purified to obtain the desired benzonitrile compound.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(1-Phenylethylidene)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or amides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Oximes or amides.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-[(E)-(1-Phenylethylidene)amino]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and coordination complexes.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is employed in the production of dyes, pesticides, and advanced coatings.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(1-Phenylethylidene)amino]benzonitrile involves its interaction with specific molecular targets. The nitrile group can form coordination complexes with transition metals, which are useful in catalysis and material science . Additionally, the compound’s ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzonitrile: This compound has an amino group instead of the phenylethylideneamino group.
Benzonitrile: The simplest form of benzonitrile without any substituents on the benzene ring.
4-(3-Aminophenyl)benzonitrile: Contains an aminophenyl group attached to the benzene ring.
Uniqueness
4-[(E)-(1-Phenylethylidene)amino]benzonitrile is unique due to the presence of the phenylethylideneamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Propiedades
Número CAS |
611168-90-2 |
|---|---|
Fórmula molecular |
C15H12N2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
4-(1-phenylethylideneamino)benzonitrile |
InChI |
InChI=1S/C15H12N2/c1-12(14-5-3-2-4-6-14)17-15-9-7-13(11-16)8-10-15/h2-10H,1H3 |
Clave InChI |
BOIJSYJWLLZBIN-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC=C(C=C1)C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12595205.png)

![7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine](/img/structure/B12595213.png)


![2-Hydroxy-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12595233.png)
![2-Chloro-N-[2-fluoro-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12595238.png)
![N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide](/img/structure/B12595244.png)
![2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole](/img/structure/B12595248.png)




